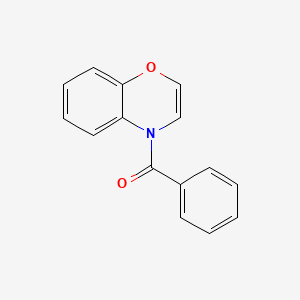![molecular formula C18H18 B14481610 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene CAS No. 64637-62-3](/img/structure/B14481610.png)
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene is a complex organic compound characterized by its unique dispiro structure. This compound features a phenyl group attached to a dispiro system, which consists of two spiro-connected rings. The presence of multiple rings and double bonds within its structure makes it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the spiro rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dispiro systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Azatricyclo[6.3.1.0~2,7~]dodeca-2,4,6-triene: Another complex polycyclic compound with a different ring structure.
Tetracyclo[6.2.1.1~3,6~.0~2,7~]dodeca-2(7),4,9-triene: Features a tetracyclic system with unique chemical properties.
Uniqueness
7-Phenyldispiro[224~6~2~3~]dodeca-4,7,11-triene is unique due to its dispiro structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
64637-62-3 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
10-phenyldispiro[2.2.46.23]dodeca-4,9,11-triene |
InChI |
InChI=1S/C18H18/c1-2-5-15(6-3-1)16-7-4-8-18(16)13-11-17(9-10-17)12-14-18/h1-3,5-7,11-14H,4,8-10H2 |
Clé InChI |
OVAAJPIDGMRTQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C=CC3(CC3)C=C2)C(=C1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


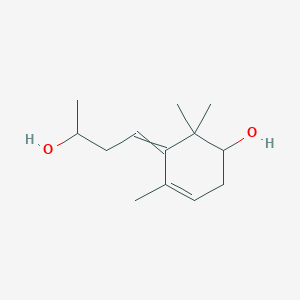

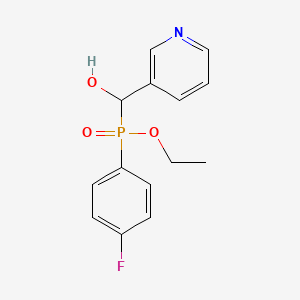

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
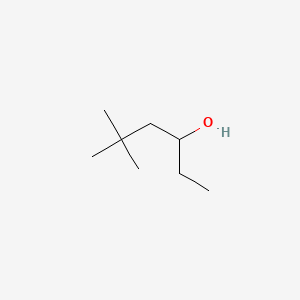

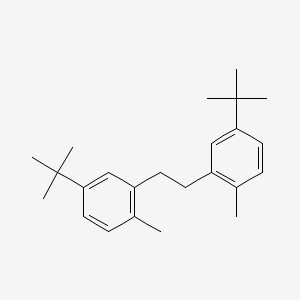
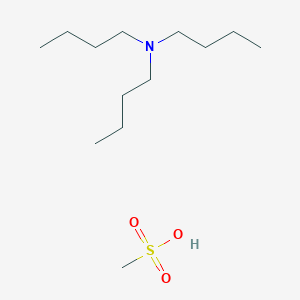
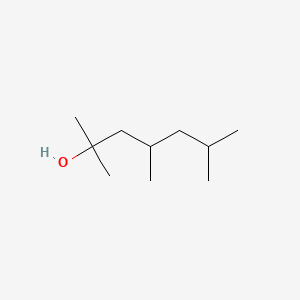
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)

